molecular formula C8HF15 B3126666 8H-Perfluorooct-1-ene CAS No. 336-01-6

8H-Perfluorooct-1-ene

Cat. No. B3126666
CAS RN: 336-01-6
M. Wt: 382.07 g/mol
InChI Key: PAAIHHFXTDHQHM-UHFFFAOYSA-N
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Description

8H-Perfluorooct-1-ene is a chemical compound with the CAS number 336-01-6 . It is used in scientific research due to its unique properties, making it ideal for applications such as surface coatings, lubricants, and as a precursor for the synthesis of fluoropolymers.


Molecular Structure Analysis

8H-Perfluorooct-1-ene contains a total of 24 atoms; 1 Hydrogen atom, 8 Carbon atoms, and 15 Fluorine atoms . It also contains a total of 23 bonds; 22 non-H bonds, 1 multiple bond, 5 rotatable bonds, and 1 double bond .


Physical And Chemical Properties Analysis

8H-Perfluorooct-1-ene has a molecular weight of 400.06 g/mol . Other physical and chemical properties such as boiling point, melting point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Copolymerization with Vinylidene Fluoride

8H-Perfluorooct-1-ene has been utilized in the radical copolymerization with vinylidene fluoride. The resulting copolymers exhibit enhanced thermal stability and crosslinking capabilities, which are advantageous for various industrial applications. The bromoalkene acts as a cure site monomer, leading to more thermally stable copolymers compared to uncured ones. This property is significant in creating materials with improved resistance to heat and chemical degradation (Sauguet, Améduri, & Boutevin, 2007).

Development of Fuel-Cell Membranes

Another innovative application of 8H-Perfluorooct-1-ene is in the development of fluorinated, crosslinkable terpolymers for fuel-cell membranes. These terpolymers contain sulfonic acid side groups, contributing to the creation of protonic membranes with high thermal stability and promising electrochemical performance. This advancement is crucial in the field of renewable energy, particularly in enhancing the efficiency and durability of fuel cells (Sauguet, Améduri, & Boutevin, 2006).

Environmental Impact and Biodegradation

Research has also been conducted on the environmental impact and biodegradation of compounds related to 8H-Perfluorooct-1-ene. Studies on microbial biodegradation of fluorotelomer alcohols, closely related to 8H-Perfluorooct-1-ene, have shown that these compounds can be transformed into shorter fluorinated acids, which potentially have lower accumulation potential and toxicity compared to longer-chain perfluorinated acids. This research is vital for understanding and mitigating the environmental impact of fluorinated compounds (Arakaki et al., 2010).

Safety and Hazards

According to the Safety Data Sheet, precautions should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, and all sources of ignition should be removed .

properties

IUPAC Name

1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-pentadecafluorooct-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HF15/c9-1(2(10)11)4(14,15)6(18,19)8(22,23)7(20,21)5(16,17)3(12)13/h3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAAIHHFXTDHQHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(=C(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8HF15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901208951
Record name 1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-Pentadecafluoro-1-octene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901208951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8H-Perfluorooct-1-ene

CAS RN

336-01-6
Record name 1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-Pentadecafluoro-1-octene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=336-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-Pentadecafluoro-1-octene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901208951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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